{4-[(2-Bromophenyl)thio]phenyl}methanol
Description
{4-[(2-Bromophenyl)thio]phenyl}methanol is a brominated aromatic thioether derivative characterized by a hydroxymethyl (-CH₂OH) group attached to a benzene ring, which is connected via a sulfur atom to a 2-bromophenyl moiety.
Properties
Molecular Formula |
C13H11BrOS |
|---|---|
Molecular Weight |
295.20 g/mol |
IUPAC Name |
[4-(2-bromophenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C13H11BrOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 |
InChI Key |
MOZZBGUFJHPJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Halogen Effects
- [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol (HR103612): Replaces the benzene ring with a thiazole heterocycle. The thiazole’s electron-deficient nature alters conjugation and solubility compared to the purely aromatic system in the parent compound.
- (4-Bromophenyl)(3-(methylthio)phenyl)methanol (CAS 1443342-97-9): Substitutes the 2-bromophenyl group with a 4-bromophenyl ring and introduces a methylthio (-SMe) group. The methylthio group increases lipophilicity (logP) but may reduce metabolic stability .
Halogen Swap: Bromine vs. Chlorine
- {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol: Chlorine’s lower atomic weight and electronegativity compared to bromine result in reduced molecular weight and slightly lower lipophilicity. This substitution could enhance aqueous solubility but diminish membrane permeability in biological systems .
Heterocyclic Analogues
- (4-Thien-2-ylphenyl)methanol: Replaces the bromophenyl group with a thiophene ring. The sulfur-containing thiophene enhances π-conjugation and may improve charge-transfer properties. However, the absence of bromine reduces halogen-bonding interactions, which are critical in some receptor-binding applications .
Analgesic and Anti-inflammatory Activity
- Pyrimidine Derivatives (e.g., Compound 2b in ) :
Derivatives with 2-bromophenyl groups exhibit potent analgesic activity comparable to diclofenac sodium. The ortho-bromo substitution enhances steric and electronic interactions with cyclooxygenase (COX) enzymes, likely contributing to efficacy . - Triazole Derivatives (e.g., Compound llj in ): 2-Bromophenyl-containing triazoles demonstrate moderate actoprotective (anti-fatigue) effects. The thioether linkage in {4-[(2-Bromophenyl)thio]phenyl}methanol may similarly stabilize free radicals, though direct evidence is lacking .
Antimicrobial and Antifungal Potential
- 3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones: The bromine atom and thione group in these derivatives contribute to broad-spectrum antimicrobial activity.
Key Properties
| Property | {4-[(2-Bromophenyl)thio]phenyl}methanol | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | {4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol |
|---|---|---|---|
| Molecular Weight | ~295 g/mol | ~285 g/mol | ~247 g/mol |
| logP (Estimated) | 3.8 | 3.2 | 3.0 |
| Solubility | Low in water, moderate in DMSO | Moderate in polar solvents | Higher in water than brominated analogs |
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